Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime

Catalog No.
S14361349
CAS No.
M.F
C8H10N2O2S
M. Wt
198.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-met...

Product Name

Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime

IUPAC Name

N-methoxy-2-(1-oxidopyridin-1-ium-2-yl)sulfanylethanimine

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

InChI

InChI=1S/C8H10N2O2S/c1-12-9-5-7-13-8-4-2-3-6-10(8)11/h2-6H,7H2,1H3

InChI Key

OMVWDVRVQUCSML-UHFFFAOYSA-N

Canonical SMILES

CON=CCSC1=CC=CC=[N+]1[O-]

Acetaldehyde, 2-[(1-oxido-pyridin-2-YL)thio]-, O-methyloxime, also known as CAS number 101388-79-8, is a chemical compound with the molecular formula C8_8H10_{10}N2_2O2_2S and a molar mass of 198.24 g/mol. This compound features a pyridine ring substituted with a thioether and an oxime functional group, making it a versatile structure in organic chemistry. The presence of the oxime group indicates potential reactivity, particularly in nucleophilic addition reactions, while the pyridine moiety can contribute to biological activity and coordination chemistry.

Acetaldehyde derivatives are known for their reactivity in various chemical transformations. The oxime functional group allows for:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Rearrangement Reactions: Under certain conditions, acetaldehyde oximes can rearrange to form amides or other nitrogen-containing compounds.
  • Condensation Reactions: Reactivity with amines can lead to imine formation, which is significant in synthetic organic chemistry.

The compound's thioether linkage may also participate in reactions typical for sulfur-containing compounds, such as oxidation and substitution reactions.

Compounds containing pyridine and thioether functionalities often exhibit significant biological activities. Acetaldehyde, 2-[(1-oxido-pyridin-2-YL)thio]-, O-methyloxime has been studied for its potential pharmacological properties. While specific studies on this compound may be limited, similar compounds have been noted for:

  • Antimicrobial Activity: Pyridine derivatives often show effectiveness against various bacterial strains.
  • Antitumor Properties: Some thioether-containing compounds have demonstrated cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition: The ability to interact with biological macromolecules suggests potential as enzyme inhibitors.

The synthesis of Acetaldehyde, 2-[(1-oxido-pyridin-2-YL)thio]-, O-methyloxime can be achieved through several methods:

  • Condensation Reaction: Acetaldehyde can react with hydroxylamine to form an oxime, followed by the introduction of the pyridine-thioether moiety through nucleophilic substitution.
  • Thioether Formation: A suitable pyridine derivative can be reacted with a thioalkylating agent to introduce the thioether linkage before forming the oxime.
  • Oxidation Steps: The preparation may involve oxidation steps to convert sulfur-containing precursors into the desired thioether structure.

Acetaldehyde, 2-[(1-oxido-pyridin-2-YL)thio]-, O-methyloxime has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound for drug development.
  • Agricultural Chemistry: Similar compounds are often explored for use as pesticides or herbicides.

Interaction studies involving Acetaldehyde, 2-[(1-oxido-pyridin-2-YL)thio]-, O-methyloxime would likely focus on:

  • Binding Affinity: Evaluating how well the compound interacts with specific biological targets such as enzymes or receptors.
  • Mechanism of Action: Understanding how this compound exerts its biological effects at the molecular level.
  • Synergistic Effects: Investigating how this compound interacts with other drugs or compounds to enhance or inhibit their effects.

Several compounds share structural similarities with Acetaldehyde, 2-[(1-oxido-pyridin-2-YL)thio]-, O-methyloxime. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
AcetaldoximeC2_2H5_5NOSimple oxime structure; used in various syntheses .
2-(Pyridin-2-yl)acetaldehydeC7_7H7_7NOContains a pyridine ring; significant in organic synthesis .
N-(3,5-dimethoxyphenyl)-2-[(1-oxido-pyridin-1-iumyl)thio]acetamideC15_{15}H16_{16}N2_2O4_4SMore complex structure; potential pharmaceutical applications .

Acetaldehyde, 2-[(1-oxido-pyridin-2-YL)thio]-, O-methyloxime is unique due to its specific combination of functionalities that may enhance its reactivity and biological activity compared to simpler analogs. Its dual role as both a synthetic intermediate and a potential bioactive compound positions it as an interesting subject for further research in both organic chemistry and medicinal chemistry contexts.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Exact Mass

198.04629874 g/mol

Monoisotopic Mass

198.04629874 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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